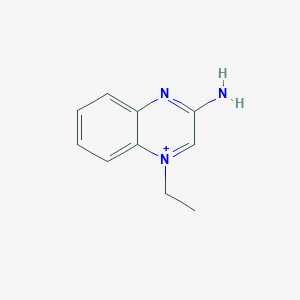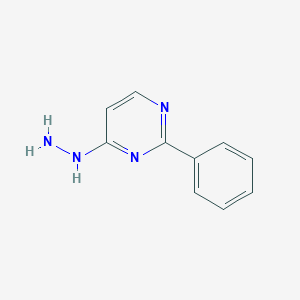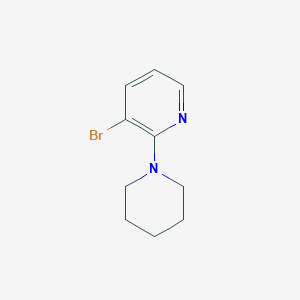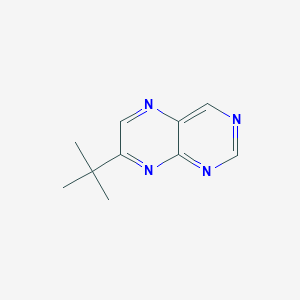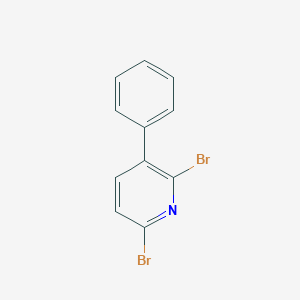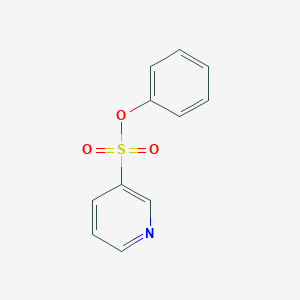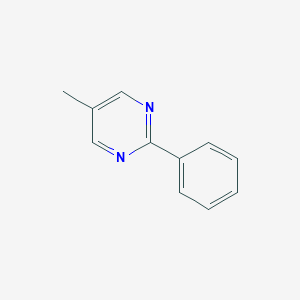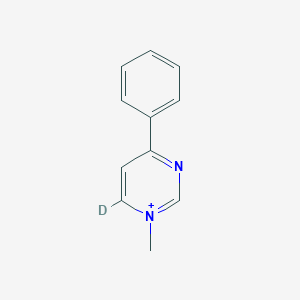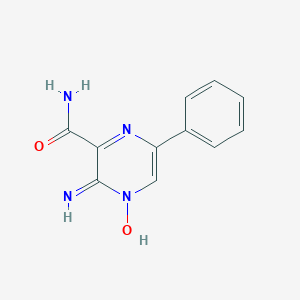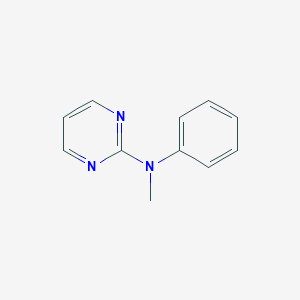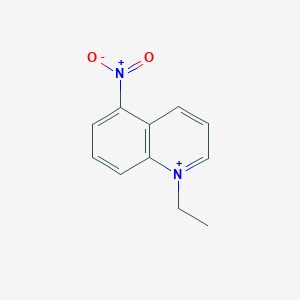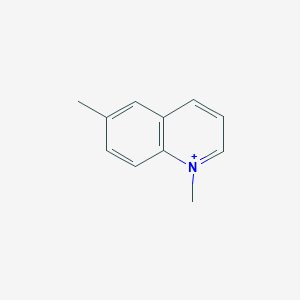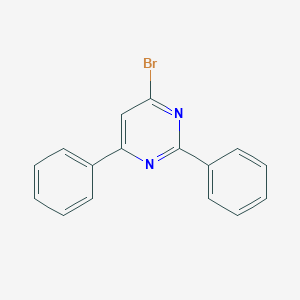
4-Bromo-2,6-difenilpirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,6-diphenylpyrimidine is an organic compound with the molecular formula C16H11BrN2. It is characterized by a pyrimidine ring substituted with bromine and phenyl groups at the 2 and 6 positions. This compound is a white to almost white crystalline solid and is soluble in common organic solvents .
Aplicaciones Científicas De Investigación
4-Bromo-2,6-diphenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-diphenylpyrimidine can be synthesized through a bromination reaction. The typical method involves reacting 2,6-diphenylpyrimidine with a brominating agent such as tetrabromomethane in the presence of a chlorinated hydrocarbon solvent. The reaction mixture is heated until the reaction is complete, followed by crystallization and purification to obtain the final product .
Industrial Production Methods: Industrial production of 4-Bromo-2,6-diphenylpyrimidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification is common in industrial settings to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2,6-diphenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2-Bromo-4,6-diphenylpyrimidine
- 4,6-Diphenylpyrimidine
- 2,4,6-Trichloropyrimidine
Comparison: 4-Bromo-2,6-diphenylpyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom makes it more reactive in substitution and coupling reactions, providing a versatile platform for further functionalization .
Propiedades
IUPAC Name |
4-bromo-2,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXDLFJKGQNBEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195709 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40734-24-5 |
Source


|
| Record name | 4-Bromo-2,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the reaction mechanism of 4-bromo-2,6-diphenylpyrimidine with potassium amide in liquid ammonia?
A1: Contrary to expectations, the amination of 4-bromo-2,6-diphenylpyrimidine with potassium amide in liquid ammonia at -33°C does not proceed via the ANRORC mechanism. Instead, evidence suggests an EA (Elimination-Addition) and/or AE (Addition-Elimination) mechanism is responsible for the formation of the 4-amino derivative [].
Q2: How does the reaction of 4,5-dibromo-2,6-diphenylpyrimidine with potassium amide differ from the mono-bromo derivative?
A2: When 4,5-dibromo-2,6-diphenylpyrimidine reacts with potassium amide under the same conditions, a mixture of 4-amino-5-bromo-2,6-diphenylpyrimidine and 4-amino-2,6-diphenylpyrimidine is produced. Interestingly, approximately 20% of the 4-amino-5-bromo-2,6-diphenylpyrimidine formation is attributed to the ANRORC mechanism, showcasing a difference in reactivity compared to the mono-bromo compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
